2-Chloropropane
Overview
Description
2-Chloropropane, also known as isopropyl chloride, is an organochlorine compound with the molecular formula C3H7Cl. It is a colorless liquid with a chloroform-like odor and is less dense than water. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
2-Chloropropane, also known as isopropyl chloride, is primarily involved in radical substitution reactions . The primary targets of this compound are the hydrogen atoms in organic compounds, where it replaces a hydrogen atom through a radical substitution process .
Mode of Action
The mode of action of this compound involves a radical substitution mechanism. In this process, a hydrogen atom is abstracted from an organic compound, leading to the formation of an alkyl radical . This newly-formed alkyl radical can then react with another molecule of this compound, resulting in the formation of a new chlorine radical and the reaction product, chloropropane .
Biochemical Pathways
The biochemical pathway of this compound involves electrophilic substitution reactions . In these reactions, the this compound reactant acts as an electrophile, reacting with other compounds in the system . This process can lead to the formation of various products, depending on the specific conditions and reactants present .
Result of Action
The result of this compound’s action is the formation of new compounds through radical substitution reactions . This can lead to changes in the chemical composition of the system, with potential impacts on biochemical processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloropropane are not well-studied. It is known that this compound can undergo reactions typical of alkyl halides. For example, it can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other groups .
Cellular Effects
It has been reported that exposure to high concentrations of this compound can cause toxic effects in animals . These effects include changes in behavior, appearance, growth, and mortality .
Molecular Mechanism
It is known that alkyl halides like this compound can react with nucleophiles, leading to the replacement of the halogen atom . This can potentially lead to the formation of new compounds within the cell.
Temporal Effects in Laboratory Settings
It is known that this compound can cause acute toxic effects in animals when exposed to high concentrations .
Dosage Effects in Animal Models
It has been reported that exposure to high concentrations of this compound can cause toxic effects in animals . These effects include changes in behavior, appearance, growth, and mortality .
Metabolic Pathways
It is known that alkyl halides like this compound can undergo nucleophilic substitution reactions, which could potentially lead to its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropropane can be synthesized through several methods:
Radical Halogenation: This method involves the chlorination of propane in the presence of ultraviolet light or heat.
Reaction with Hydrochloric Acid: Propylene can react with hydrochloric acid to produce this compound.
Reaction with Thionyl Chloride: Isopropanol can be converted to this compound by reacting with thionyl chloride in the presence of pyridine.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of propane using chlorine gas under controlled conditions. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
2-Chloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Elimination Reactions: When treated with strong bases, this compound can undergo dehydrohalogenation to form propene.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are typically used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired reaction.
Major Products Formed:
Isopropanol: Formed through nucleophilic substitution.
Propene: Formed through elimination reactions.
Scientific Research Applications
2-Chloropropane has several scientific research applications:
Comparison with Similar Compounds
2-Chloropropane can be compared with other similar compounds such as 1-chloropropane and 2-bromopropane:
1-Chloropropane: This isomer has the chlorine atom attached to the first carbon atom, whereas this compound has it attached to the second carbon atom.
2-Bromopropane: Similar to this compound but with a bromine atom instead of chlorine.
Uniqueness of this compound: this compound is unique due to its specific reactivity as an alkylating agent and its applications in organic synthesis. Its position isomerism with 1-chloropropane and the presence of a secondary carbon atom make it distinct in terms of chemical behavior and industrial applications .
Properties
IUPAC Name |
2-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
Record name | 2-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID6047739 | |
Record name | 2-Chloropropane | |
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Molecular Weight |
78.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline] | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-Chloropropane | |
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Boiling Point |
96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-CHLOROPROPANE | |
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Flash Point |
-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP) | |
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Record name | 2-Chloropropane | |
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Solubility |
Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C | |
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Density |
0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1) | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-CHLOROPROPANE | |
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Vapor Density |
2.7 (AIR= 1) | |
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Vapor Pressure |
515.0 [mmHg], 515.3 mm Hg at 25 °C | |
Record name | 2-Chloropropane | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
75-29-6 | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-Chloropropane | |
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Record name | Propane, 2-chloro- | |
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Record name | 2-chloropropane | |
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Melting Point |
-178.9 °F (NTP, 1992), -117.2 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloropropane?
A1: this compound has a molecular formula of C3H7Cl and a molecular weight of 78.54 g/mol. []
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, research has explored the vibrational spectrum of this compound, including analysis of torsional transitions and determination of the barrier to internal rotation using infrared and Raman spectroscopy. [] Additionally, the structure of deuterated liquid this compound has been investigated using neutron diffraction. []
Q3: Has the stability of bis(2-chloroethyl)sulfide (sulfur mustard) been studied in materials containing this compound?
A3: Research has shown that this compound is an effective solvent for extracting bis(2-chloroethyl)sulfide from various matrices, including brick, concrete, ceramic tile, and polymers. []
Q4: Can this compound be used to synthesize cumene?
A4: Yes, this compound can be reacted with benzene in the presence of a chloroaluminate ionic liquid catalyst to produce cumene. [] Optimization studies have explored factors such as reaction temperature, catalyst loading, and reactant ratios to enhance cumene yield. []
Q5: What is the role of this compound in the synthesis of 2-isopropyl-2-adamantyl acrylate?
A5: this compound is used to create an isopropyl-substituted active intermediate from 2-adamantanone under metallic catalysis. This intermediate subsequently reacts with acrylic anhydride to yield 2-isopropyl-2-adamantyl acrylate. []
Q6: How does this compound behave in the presence of a fluoro-magnesia catalyst?
A6: In the presence of an alkali metal-doped fluoro-magnesia catalyst, this compound can undergo dehydrochlorination to produce 2,3,3,3-tetrafluoropropene. [] This reaction highlights the potential of this compound as a feedstock for producing fluorinated olefins.
Q7: Can this compound be converted to propylene?
A7: Yes, this compound can be catalytically converted to propylene in the presence of hydrogen using a catalyst comprising a Group VIII metal (e.g., platinum) and a Group IB metal (e.g., copper). []
Q8: How does this compound react in the presence of chromia aerogel catalysts?
A8: Chromia aerogel catalysts facilitate the complete combustion of this compound, primarily producing carbon dioxide, water, and hydrogen chloride at mild temperatures (around 550 K). [] This contrasts with traditional volatile organic compound combustion catalysts that typically yield dehydrochlorination products at these temperatures.
Q9: Have there been any computational studies on the dissociation of this compound?
A10: Yes, high-level ab initio calculations, specifically at the CCSD(T)/CBS level of theory with high-level corrections, have been performed to determine the 0 K dissociation limit (E0) for the formation of C3H7+ from this compound. []
Q10: How do structural modifications to this compound analogs impact their insecticidal activity?
A11: Research on DDT analogs revealed that replacing aliphatic chlorine atoms in this compound with methyl groups resulted in compounds with lower toxicity but retained insecticidal activity. Additionally, structure-activity studies emphasized the importance of steric factors in the toxicity of DDT-type molecules. []
Q11: What analytical methods are used to detect and quantify this compound in pharmaceuticals?
A12: Headspace gas chromatography coupled with flame ionization detection (HS-GC-FID) is a reliable and specific method for detecting and quantifying trace levels of this compound, a potential genotoxic impurity, in pharmaceuticals like tramadol hydrochloride. [] The method demonstrates good accuracy, precision, and robustness, making it suitable for quality control. [] Another highly sensitive and selective method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) to determine this compound and other potential genotoxic impurities in abiraterone acetate. []
Q12: Are there methods for analyzing this compound in complex matrices like food products?
A13: Yes, gas chromatography-mass spectrometry (GC-MS) combined with a multi-isotopic internal standard technique allows for the accurate determination of four different chloropropanols, including this compound-1,3-diol, in food items like soy sauce and instant noodle seasoning. [] This method exhibits excellent linearity and recovery rates, highlighting its effectiveness in quantifying these compounds in various food matrices. [] Another study employed both GC-MS with electron ionization (EI) and negative chemical ionization (NCI) modes for simultaneous analysis of this compound-1,3-diol and other chloropropanols in soy sauce and flavorings. [] They investigated heptafluorobutyric anhydride modified with triethylamine as a derivatization reagent. []
Q13: Have any studies focused on the determination of fatty acid esters of this compound-1,3-diol in vegetable oils?
A14: A gas chromatography-mass spectrometry method has been developed for determining fatty acid esters of this compound-1,3-diol (2-MCPD esters) and 3-chloropropane-1,2-diol (3-MCPD esters) in vegetable oils. [] This method focuses on optimizing hydrolysis, derivatization, and extraction steps to enhance sensitivity and accuracy. [] Another study developed a GC-MS method for analyzing 2-MCPDEs, 3-MCPDEs, 1,3-dichloro-2-propanol fatty acid esters (1,3-DCPEs), and 2,3-dichloro-1-propanol fatty acid esters (2,3-DCPEs) in refined corn oil using solid-phase extraction and selected ion monitoring. []
Q14: Are there alternative blowing agents to this compound in phenol foam production?
A17: While this compound is used as a blowing agent in producing phenol foam with superior adiabatic properties, [] exploring alternative blowing agents with lower environmental impacts and comparable performance characteristics is crucial for sustainable manufacturing practices.
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